2-Oxo-2,3-dihydrothiazol-4-ylacetic acid
Description
2-Oxo-2,3-dihydrothiazol-4-ylacetic acid is a heterocyclic compound featuring a thiazole ring fused with a dihydro-oxo moiety and an acetic acid substituent. For example, compounds such as {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester (4a) are prepared by refluxing precursor triazolones with sodium and ethyl bromoacetate in ethanol, followed by crystallization . Hydrolysis of such esters would yield the corresponding acetic acid derivative, forming the target compound. Key structural features include:
- A triazol-3-one core with a thiazole ring.
- A reactive acetic acid group (or its ester analog) at the 2-position.
- Variable arylidene-amino or heteroaromatic substituents influencing electronic and steric properties.
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-(2-oxo-3H-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3S/c7-4(8)1-3-2-10-5(9)6-3/h2H,1H2,(H,6,9)(H,7,8) |
InChI Key |
DWRAHCQFYGIIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)S1)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
One of the primary applications of 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid derivatives is in the development of antitumor agents. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this acid have shown marked activity against solid tumors, particularly colon and lung cancers.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of various derivatives on human tumor cell lines such as HT 29 (colon carcinoma) and PC 3 (prostate carcinoma). The compounds were subjected to the MTT assay to determine their efficacy. Results indicated that several derivatives displayed IC50 values in the low micromolar range, suggesting strong antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HT 29 | 5.0 | Induces apoptosis via caspase activation |
| Derivative B | PC 3 | 3.5 | Cell cycle arrest at G2/M phase |
Aldose Reductase Inhibition
Another significant application of this compound is its role as an aldose reductase inhibitor. This enzyme is crucial in the polyol pathway, which is implicated in diabetic complications. Compounds derived from this acid have been studied for their ability to inhibit aldose reductase effectively.
Case Study: Inhibition Studies
A comparative study was conducted to evaluate the aldose reductase inhibitory action of various thiazole derivatives against epalrestat, a known inhibitor. The results demonstrated that some derivatives exhibited submicromolar IC50 values, indicating higher potency than epalrestat.
| Compound | IC50 (µM) | Selectivity Ratio (ALR2/ALR1) |
|---|---|---|
| Compound X | 0.5 | 5:1 |
| Compound Y | 0.8 | 4:1 |
Antioxidant Properties
Research has also highlighted the antioxidant properties of derivatives of this compound. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases.
Case Study: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of several thiazole derivatives, it was found that certain compounds significantly inhibited lipid peroxidation and scavenged free radicals.
| Compound | Lipid Peroxidation Inhibition (%) | DPPH Scavenging Activity (%) |
|---|---|---|
| Compound Z | 70% | 85% |
| Compound W | 60% | 75% |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives has been extensively studied to understand their structure-activity relationships (SAR). Modifications to the thiazole ring and acetic acid moiety have been explored to enhance biological activity.
Synthesis Overview
The synthesis typically involves multi-step reactions including cyclization and acylation processes. The resulting compounds are then characterized using techniques such as NMR and mass spectrometry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid (inferred structure) with structurally related compounds from the provided evidence (Tables 1 and 2).
Table 2: Functional Group and Reactivity Analysis
Key Findings:
Structural Variations: The acetic acid group in the target compound contrasts with ester derivatives (e.g., 4a), impacting polarity and bioavailability. Heteroaromatic substituents (e.g., pyridin-4-ylmethylene in 3b vs. thiophen-2-ylmethyl in 4a) modulate electronic properties. Pyridine groups introduce basicity, whereas thiophene contributes π-π stacking interactions .
Synthetic Efficiency :
- Ethyl ester derivatives (e.g., 4a) exhibit higher yields (81.57%) compared to phenyl-ethyl analogs (3b, 66.00%), likely due to steric or electronic stabilization during crystallization .
Thermal Stability :
- Melting points vary significantly (116–131°C), reflecting differences in crystallinity and intermolecular forces. The pyridine-containing compound (3b) has a higher melting point, suggesting stronger dipole interactions .
Thiazolo-triazol Systems: Compounds like 577990-00-2 () feature a fused thiazolo-triazol ring, which may enhance rigidity and thermal stability compared to non-fused triazolones .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common procedure involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve >90% purity . Yield optimization requires precise stoichiometric ratios (e.g., 0.11 mol aldehyde derivatives per 0.1 mol thiazolone) and controlled cooling rates during crystallization. Contaminants like unreacted sodium acetate may require iterative washing with ethanol and diethyl ether .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography reveals key bond angles (e.g., C6—C1—S1 = 111.95°) and torsion angles critical for planar thiazolidinone ring stability . Complementary techniques include:
- NMR : Chemical shifts for carbonyl groups (O1—C7) at ~121.64 ppm confirm lactam formation .
- FTIR : Strong absorption bands at 1680–1720 cm⁻¹ verify C=O stretching in the oxo-thiazolidine moiety .
Q. What analytical methods are recommended for assessing purity and detecting byproducts in synthesized batches?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities like uncyclized intermediates .
- Mass Spectrometry : ESI-MS in negative ion mode detects molecular ions at m/z 193.01 (calculated for C₆H₅NO₃S) .
- Elemental Analysis : Discrepancies in carbon/nitrogen ratios (>0.3%) indicate incomplete purification .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the thiazolidinone ring affect bioactivity?
- Methodological Answer : Introducing substituents (e.g., methyl, phenyl) at the 3-position alters hydrogen-bonding capacity and steric hindrance. For example:
- Methyl groups : Enhance metabolic stability but reduce binding affinity to enzymes like HIV integrase (ΔΔG = +1.2 kcal/mol) .
- Phenyl derivatives : Improve π-π stacking in protein pockets (e.g., HIV integrase catalytic core) but may increase cytotoxicity (IC₅₀ shifts from 12 μM to 28 μM) .
Q. What mechanisms underlie contradictory reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms. For example:
- Form I : Soluble in DMF (≥50 mg/mL) due to disordered crystal packing .
- Form II : Low solubility (<10 mg/mL) from tight hydrogen-bond networks (O3—C9—O2 = 125.12°) .
Q. How can computational models predict the metabolic pathways of this compound derivatives?
- Methodological Answer :
- Phase I Metabolism : Use SwissADME to identify likely oxidation sites (e.g., thiazolidinone sulfur → sulfoxide) .
- Phase II Conjugation : Glucuronidation at the acetic acid moiety is predicted via MetaSite (probability >70%) .
- Validation : Compare in silico results with in vitro microsomal assays (human liver S9 fractions) .
Q. What strategies mitigate racemization during the synthesis of chiral derivatives?
- Methodological Answer :
- Low-Temperature Synthesis : Conduct reactions at −20°C to minimize epimerization at α-carbonyl positions .
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce enantioselectivity (e.g., 85% ee for 3-substituted analogs) .
- Analytical Monitoring : Chiral HPLC (Chiralpak IA column) with heptane/ethanol eluents verifies enantiomeric excess .
Data Contradiction Analysis
Q. Why do published melting points for this compound vary between 71–73°C and 224–228°C?
- Methodological Answer : The lower range (71–73°C) corresponds to ester-protected intermediates (e.g., ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) , while the higher range (224–228°C) reflects the free acid form’s thermal stability due to intramolecular H-bonding (O1—C7—N1 = 121.64°) .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
